molecular formula C20H28O3 B1254359 ent-13S-hydroxy-16-atisene-3,14-dione

ent-13S-hydroxy-16-atisene-3,14-dione

Cat. No.: B1254359
M. Wt: 316.4 g/mol
InChI Key: UQKJSKXVMBIKGF-KIINSAQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ent-13S-hydroxy-16-atisene-3,14-dione is a diterpenoid. It has a role as a metabolite. It derives from a hydride of an atisane.

Scientific Research Applications

Chemical Structure and Extraction

The chemical structure of ent-13S-hydroxy-16-atisene-3,14-dione has been extensively studied. It was first identified in the heartwood of Euphorbia fidjiana, leading to the discovery of several related ent-atisane diterpenes (Lal et al., 1990). The compound is part of a broader family of diterpenes that have been extracted from various Euphorbia species, demonstrating a rich chemical diversity in this plant genus.

Synthesis Methods

Synthetic approaches to produce this compound and related compounds have been developed, as described by Abad et al. (2007), who presented a diastereoselective synthesis method starting from (S)-(+)-carvone (Abad et al., 2007). This method is significant for facilitating the study and potential applications of these compounds in various fields.

Biological Activity and Potential Applications

Ent-atisane diterpenoids, including this compound, have shown promise in the field of cancer research. For instance, Kuang et al. (2015) discovered that certain ent-atisane diterpenoids inhibit mammosphere formation in human breast cancer MCF-7 cells, highlighting their potential in cancer therapy (Kuang et al., 2015). Similarly, this compound was isolated from Euphorbia antiquorum and demonstrated unique chemical properties, suggesting potential applications in pharmaceutical research (Yi, 2005).

Agonistic Activity on PPARγ Receptors

The compound has also been associated with agonistic activity on peroxisome proliferator-activated receptor gamma (PPARγ) receptors. Liping He et al. (2023) isolated ent-(13S)-hydroxyatis-16-ene-3,14-dione from Euphorbia sikkimensis roots, showing moderate agonistic activity for PPARγ receptors, indicating potential therapeutic applications (He et al., 2023).

Properties

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(1S,4S,9R,10S,12S,13S)-13-hydroxy-5,5,9-trimethyl-16-methylidenetetracyclo[10.2.2.01,10.04,9]hexadecane-6,14-dione

InChI

InChI=1S/C20H28O3/c1-11-10-20-8-5-13-18(2,3)15(21)6-7-19(13,4)14(20)9-12(11)16(22)17(20)23/h12-14,16,22H,1,5-10H2,2-4H3/t12-,13+,14-,16-,19+,20-/m0/s1

InChI Key

UQKJSKXVMBIKGF-KIINSAQZSA-N

Isomeric SMILES

C[C@@]12CCC(=O)C([C@H]1CC[C@]34[C@H]2C[C@H]([C@@H](C3=O)O)C(=C)C4)(C)C

Canonical SMILES

CC1(C2CCC34CC(=C)C(CC3C2(CCC1=O)C)C(C4=O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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